N-(3-acetylphenyl)-2-bromopropionamide
Overview
Description
N-(3-Acetylphenyl)-2-bromopropionamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopropionamide group attached to a 3-acetylphenyl moiety, making it a subject of interest for researchers exploring new chemical entities.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized by reacting 3-acetylphenylamine with bromoacetic acid in the presence of a suitable catalyst such as thionyl chloride.
Amide Formation: Another method involves the reaction of 3-acetylphenylamine with 2-bromopropionic acid under dehydration conditions to form the amide bond.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromopropionamide group to a primary amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 3-Acetylbenzoic acid, 3-acetylphenyl ketone.
Reduction Products: 3-Acetylphenylamine.
Substitution Products: Various azides, alkyl amines.
Scientific Research Applications
Chemistry: N-(3-Acetylphenyl)-2-bromopropionamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-Acetylphenyl)-2-bromopropionamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
N-(3-Acetylphenyl)acetamide: Similar structure but lacks the bromopropionamide group.
N-(3-Acetylphenyl)benzamide: Contains a benzamide group instead of bromopropionamide.
N-(3-Acetylphenyl)propionamide: Similar to the target compound but without the bromine atom.
Uniqueness: N-(3-Acetylphenyl)-2-bromopropionamide is unique due to the presence of the bromopropionamide group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-bromopropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-4-9(6-10)8(2)14/h3-7H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQUJASMCBVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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